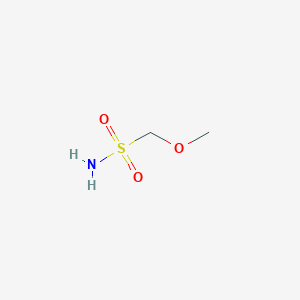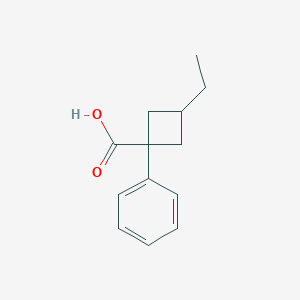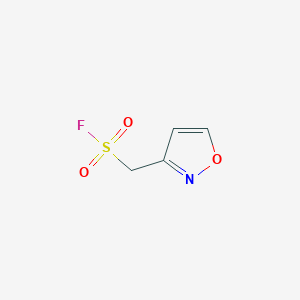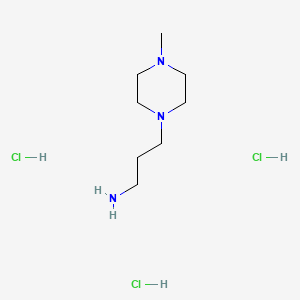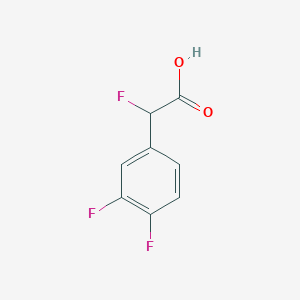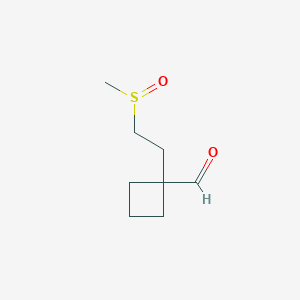
1-(2-Methanesulfinylethyl)cyclobutane-1-carbaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2-Methanesulfinylethyl)cyclobutane-1-carbaldehyde is an organic compound with the molecular formula C₈H₁₄O₂S It is characterized by a cyclobutane ring substituted with a methanesulfinylethyl group and an aldehyde functional group
Méthodes De Préparation
The synthesis of 1-(2-Methanesulfinylethyl)cyclobutane-1-carbaldehyde can be achieved through several synthetic routes. One common method involves the reaction of cyclobutanone with methanesulfinyl chloride in the presence of a base to form the corresponding sulfoxide. This intermediate is then subjected to a Grignard reaction with ethylmagnesium bromide, followed by oxidation to yield the desired aldehyde .
Industrial production methods for this compound are not well-documented, but they likely involve similar synthetic routes with optimization for large-scale production. Key factors in industrial synthesis would include reaction efficiency, cost-effectiveness, and safety considerations.
Analyse Des Réactions Chimiques
1-(2-Methanesulfinylethyl)cyclobutane-1-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde can be reduced to the corresponding alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The sulfoxide group can undergo nucleophilic substitution reactions, where the methanesulfinyl group is replaced by other nucleophiles under appropriate conditions.
Common reagents and conditions used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines). Major products formed from these reactions include carboxylic acids, alcohols, and substituted derivatives of the original compound.
Applications De Recherche Scientifique
1-(2-Methanesulfinylethyl)cyclobutane-1-carbaldehyde has several applications in scientific research:
Biology: The compound’s unique structure makes it a valuable tool for studying the biological activity of cyclobutane derivatives.
Industry: Used in the synthesis of specialty chemicals and materials with unique properties.
Mécanisme D'action
The mechanism of action of 1-(2-Methanesulfinylethyl)cyclobutane-1-carbaldehyde is not well-documented. its effects are likely mediated through interactions with specific molecular targets, such as enzymes or receptors, involved in various biochemical pathways. The aldehyde group can form covalent bonds with nucleophilic sites on proteins, potentially altering their function.
Comparaison Avec Des Composés Similaires
1-(2-Methanesulfinylethyl)cyclobutane-1-carbaldehyde can be compared with other cyclobutane-containing compounds, such as:
Cyclobutanone: Lacks the methanesulfinylethyl and aldehyde groups, making it less reactive in certain chemical reactions.
Cyclobutane-1,1-dicarboxylic acid: Contains two carboxylic acid groups instead of an aldehyde, leading to different chemical properties and reactivity.
1-(2-Methanesulfinylethyl)cyclobutane-1-carboxylic acid:
The uniqueness of this compound lies in its combination of a cyclobutane ring, a methanesulfinylethyl group, and an aldehyde functional group, which imparts distinct chemical and biological properties.
Propriétés
Formule moléculaire |
C8H14O2S |
|---|---|
Poids moléculaire |
174.26 g/mol |
Nom IUPAC |
1-(2-methylsulfinylethyl)cyclobutane-1-carbaldehyde |
InChI |
InChI=1S/C8H14O2S/c1-11(10)6-5-8(7-9)3-2-4-8/h7H,2-6H2,1H3 |
Clé InChI |
PFMFEWRREZYQIO-UHFFFAOYSA-N |
SMILES canonique |
CS(=O)CCC1(CCC1)C=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


amine](/img/structure/B15274363.png)
![(Cyclopropylmethyl)[(1-methyl-1H-pyrrol-2-yl)methyl]amine](/img/structure/B15274369.png)
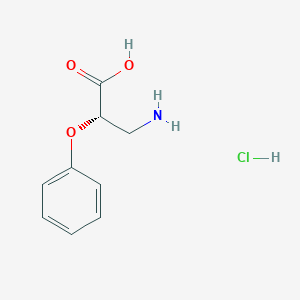
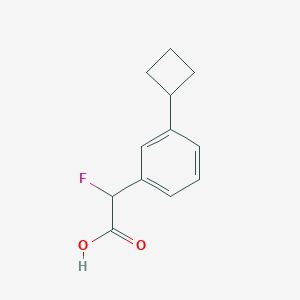

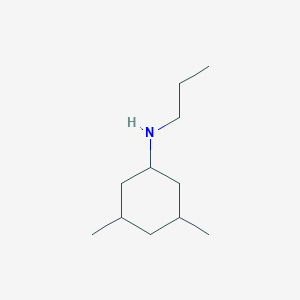
![2-{[(3-Fluorophenyl)methyl]amino}butan-1-ol](/img/structure/B15274418.png)
